Methyl 2-{[2-(piperidin-4-yl)ethyl]sulfanyl}acetate hydrochloride
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Overview
Description
Methyl 2-{[2-(piperidin-4-yl)ethyl]sulfanyl}acetate hydrochloride is a chemical compound with the molecular formula C10H20ClNO2S and a molecular weight of 253.79 g/mol . This compound is primarily used for research purposes and has applications in various scientific fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[2-(piperidin-4-yl)ethyl]sulfanyl}acetate hydrochloride involves multiple steps. The reaction conditions typically involve the use of organic solvents such as dichloromethane or ethanol, and the reactions are carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[2-(piperidin-4-yl)ethyl]sulfanyl}acetate hydrochloride undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Methyl 2-{[2-(piperidin-4-yl)ethyl]sulfanyl}acetate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-{[2-(piperidin-4-yl)ethyl]sulfanyl}acetate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(piperidin-4-yl)acetate hydrochloride
- Methyl 2-(4-methylphenyl)-2-(piperidin-4-yl)acetate hydrochloride
- Methyl 2-(3-methylphenyl)-2-(piperidin-4-yl)acetate hydrochloride
Uniqueness
Methyl 2-{[2-(piperidin-4-yl)ethyl]sulfanyl}acetate hydrochloride is unique due to the presence of the sulfanyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic and research applications .
Properties
Molecular Formula |
C10H20ClNO2S |
---|---|
Molecular Weight |
253.79 g/mol |
IUPAC Name |
methyl 2-(2-piperidin-4-ylethylsulfanyl)acetate;hydrochloride |
InChI |
InChI=1S/C10H19NO2S.ClH/c1-13-10(12)8-14-7-4-9-2-5-11-6-3-9;/h9,11H,2-8H2,1H3;1H |
InChI Key |
CJZKALWYYFKVET-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CSCCC1CCNCC1.Cl |
Origin of Product |
United States |
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